molecular formula C6H11NO B1602230 Piperidine-3-carbaldehyde CAS No. 353290-29-6

Piperidine-3-carbaldehyde

Cat. No. B1602230
M. Wt: 113.16 g/mol
InChI Key: GPRQUTDXGQDKEQ-UHFFFAOYSA-N
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Description

Piperidine-3-carbaldehyde, also known as nicotinaldehyde, is an organic compound with the formula C5H4NCHO . It is one of three isomeric pyridinaldehydes, the others being pyridine-2-carboxaldehyde and pyridine-4-carboxaldehyde . It is a colorless liquid that is routinely available commercially .


Synthesis Analysis

An efficient method for the synthesis of highly functionalized piperidines involves a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines . This multicomponent coupling is catalyzed by TMSI in methanol at room temperature, yielding the desired substituted pyridines in moderate to good yields .


Molecular Structure Analysis

The molecular structure of Piperidine-3-carbaldehyde has been analyzed using various methods such as Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . Quantum chemical calculations have been made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state .


Chemical Reactions Analysis

Piperidine-3-carbaldehyde can participate in various chemical reactions. For instance, it can be involved in multicomponent reactions for the synthesis of highly functionalized piperidines .


Physical And Chemical Properties Analysis

Piperidine-3-carbaldehyde is a colorless liquid . It has a molecular weight of 107.1100 . More detailed physical and chemical properties are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Synthesis of Novel Compounds

  • Alzheimer's Disease and Memory Disorders : Derivatives of 3-piperidine carbaldehyde oxime are significant in treating Alzheimer's disease, senile dementia, or memory disorders in the aged (Morrison & Rutström, 2002).

  • Novel Tricyclic Derivatives : Piperidine facilitates the formation of novel tricyclic chromeno[3,4-c]pyridine derivatives, as observed in reactions involving 4-chlorocoumarin-3-carbaldehyde (Ivanov et al., 2014).

  • Pyrrolidin-2-ones and 3-iodopyrroles : Piperidine derivatives are used for the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles, important in organic chemistry (Wang et al., 2018).

Chemical Analysis and Synthesis Techniques

  • Microwave-assisted Synthesis : Piperidine is used in the solvent-free microwave-assisted synthesis of dimethine cyanine dyes, which are significant for DNA detection (Zhang et al., 2008).

  • Synthesis of Quinoline Derivatives : It's used in the synthesis of 2-(piperidin-1-yl) quinoline-3-carbaldehydes, which have various chemical and biological activities (Gouda & El‐Bana, 2022).

Biological and Medical Research

  • Antimicrobial Activity : Piperidine derivatives show significant antimicrobial activity, as observed in synthesized compounds like 1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones (Ashok et al., 2014).

  • Anticancer Activity : Piperidine-based derivatives, such as N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives, are synthesized and evaluated for their anticancer activity (Subhash & Bhaskar, 2021).

Chemical Properties and Analysis

  • Synthesis of Fluorescent Compounds : Piperidine assists in synthesizing coumarin-based fluorescent compounds for various applications, including photophysical studies (Sanap et al., 2012).

  • Chemistry of Quinoline Derivatives : Research highlights on 2-chloroquinoline-3-carbaldehyde and related analogs, including synthetic applications and biological evaluations, show the versatility of piperidine derivatives in chemical research (Hamama et al., 2018).

Safety And Hazards

While specific safety and hazard information for Piperidine-3-carbaldehyde is not available in the retrieved papers, it’s important to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

Future Directions

Piperidines, including Piperidine-3-carbaldehyde, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-6-2-1-3-7-4-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRQUTDXGQDKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578751
Record name Piperidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-3-carbaldehyde

CAS RN

353290-29-6
Record name Piperidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CA Maier, B Wünsch - Journal of medicinal chemistry, 2002 - ACS Publications
Several spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines] were synthesized and evaluated for their binding properties for σ 1 and σ 2 receptors. The key …
Number of citations: 96 pubs.acs.org
D Herkommer, S Dreisigacker, G Sergeev… - …, 2015 - Wiley Online Library
… The resulting residue was quickly purified by column chromatography (SiO 2 , PE/EtOAc, 1:1) to yield (R)-1-(3-methylbutanoyl)piperidine-3-carbaldehyde as a colorless oil (388 mg, 96 …
K Litwin - 2021 - search.proquest.com
Part I. Synthesis and Evaluation of Biologically Active Small Molecules: The first part of this document summarizes the synthesis and analysis of disparate biologically active compounds. …
Number of citations: 0 search.proquest.com
JA Bruner - 2012 - ir.vanderbilt.edu
Metabotropic glutamate (mGlu) receptors are examples of family C G-protein-coupled receptors that possess vast roles in the pathophysiology of central nervous system (CNS) disorders…
Number of citations: 4 ir.vanderbilt.edu
H Zhao, J Huai, J Guo, R Li, H Han… - Available at SSRN … - papers.ssrn.com
The use of small-molecule organic probes with near-infrared fluorescence in biology has gained momentum in recent years, and their numerous advantages have triggered new …
Number of citations: 2 papers.ssrn.com
DA Devalankar - 2014 - dspace.ncl.res.in
Molecules and new Synthetic Methodologies to γ-Butyrolactones, Epoxy Esters and Chromanes” which is being submitted to the University of Pune for the award of Doctor of Philosophy …
Number of citations: 0 dspace.ncl.res.in

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